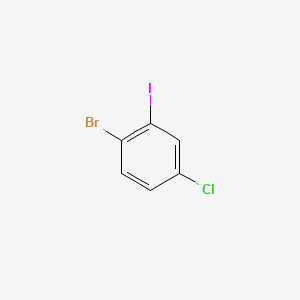

1-ブロモ-4-クロロ-2-ヨードベンゼン

概要

説明

1-Bromo-4-chloro-2-iodobenzene is an organic compound with the molecular formula C6H3BrClI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and properties.

科学的研究の応用

Scientific Research Applications

1-Bromo-4-chloro-2-iodobenzene is utilized in various synthetic pathways and biological studies due to its unique halogen substitutions. Its applications can be categorized as follows:

Pharmaceutical Applications

- Anticancer Activity : Research indicates that halogenated benzene derivatives, including 1-bromo-4-chloro-2-iodobenzene, enhance binding affinities to proteins involved in tumor suppression. A study demonstrated that structural modifications of such compounds could yield potent anticancer agents by improving their interaction with target proteins.

- Cytochrome P450 Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are critical for drug metabolism. This property suggests potential for drug development where modulation of metabolic pathways is desired.

Agrochemical Applications

- Synthesis of Herbicides and Fungicides : As an intermediate in the synthesis of agrochemicals, 1-bromo-4-chloro-2-iodobenzene has been documented for its effectiveness against specific plant pathogens. Its role in developing herbicides and fungicides highlights its importance in agricultural chemistry.

Toxicity and Safety Profile

Toxicity studies reveal significant insights into the safety profile of 1-bromo-4-chloro-2-iodobenzene:

- Acute Oral Toxicity : The median lethal dose (LD50) in rats is approximately 2,700 mg/kg. Symptoms observed at non-lethal doses include tremors and weight loss.

- Inhalation Studies : High concentration exposure (≥14,000 mg/m³) resulted in severe physiological responses such as lethargy and respiratory distress.

Case Study 1: Anticancer Activity

A study explored the structural modification of halogenated benzene derivatives for enhanced binding to cancer-related targets. The presence of bromine and iodine was found to significantly increase binding affinity to certain proteins involved in tumor suppression, indicating a promising avenue for drug development aimed at treating various cancers.

Case Study 2: Agrochemical Development

Research documented the use of 1-bromo-4-chloro-2-iodobenzene as a key intermediate in the synthesis of effective herbicides and fungicides. Its application against specific plant pathogens demonstrated its utility in enhancing agricultural productivity while addressing pest resistance issues.

作用機序

Target of Action

1-Bromo-4-chloro-2-iodobenzene is a halogenated aromatic compound . Its primary targets are typically other organic molecules in a chemical reaction, particularly those that can undergo coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its participation in various coupling reactions . The structure of 1-Bromo-4-chloro-2-iodobenzene contains bromine and iodine atoms, which can readily participate in these reactions . The reactivity difference between the bromine and iodine units in the benzene ring allows for sequential coupling transformations . This means that the iodine unit can first undergo a coupling reaction, followed by the bromine atom .

Biochemical Pathways

1-Bromo-4-chloro-2-iodobenzene is primarily used in organic synthesis, and as such, it doesn’t typically interact with biological pathways. In the context of synthetic chemistry, it can be involved in various reactions, such as sonogashira coupling . In this reaction, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .

Result of Action

The result of 1-Bromo-4-chloro-2-iodobenzene’s action is the formation of new organic compounds through coupling reactions . For example, in a Sonogashira coupling reaction, it can couple with a terminal acetylene to form a new compound .

Action Environment

The action of 1-Bromo-4-chloro-2-iodobenzene is influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability . Additionally, the compound’s reactivity can be influenced by the presence of a catalyst, the temperature, and the solvent used in the reaction .

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-iodobenzene can be synthesized through a multi-step halogenation process. One common method involves the halogenation of a benzene derivative. For instance, starting with 1-iodo-2-nitrobenzene, bromination can be carried out using bromine in the presence of a catalyst such as aluminum trichloride under reflux conditions in an organic solvent like dichloromethane or chloroform . The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: Industrial production of 1-Bromo-4-chloro-2-iodobenzene typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of efficient catalysts and solvents is crucial to ensure the economic viability of the production process.

化学反応の分析

Types of Reactions: 1-Bromo-4-chloro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by nucleophiles under appropriate conditions.

Coupling Reactions: It is commonly used in metal-catalyzed coupling reactions such as the Sonogashira coupling, where the iodine atom is selectively coupled to a terminal acetylene.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as sodium amide in liquid ammonia at low temperatures can be used for substitution reactions.

Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base like triethylamine are typically used for coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Coupling Products: Products such as bis(4-bromophenyl)acetylene are formed in coupling reactions.

類似化合物との比較

- 1-Bromo-2-chloro-4-iodobenzene

- 1-Bromo-4-iodobenzene

- 2-Bromo-4-chloro-1-iodobenzene

Uniqueness: 1-Bromo-4-chloro-2-iodobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in selective coupling reactions and the synthesis of complex molecules .

生物活性

1-Bromo-4-chloro-2-iodobenzene, with the chemical formula CHBrClI and CAS number 148836-41-3, is an organohalogen compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, toxicity data, and potential applications in pharmaceuticals and agrochemicals.

1-Bromo-4-chloro-2-iodobenzene is characterized by its molecular weight of 317.35 g/mol and a low gastrointestinal absorption rate. It is classified as a BBB permeant (blood-brain barrier permeant) and an inhibitor of several cytochrome P450 enzymes, notably CYP1A2 and CYP2C9, which are crucial for drug metabolism . The compound appears as a yellow powder and has various logP values indicating moderate lipophilicity, which may influence its biological interactions.

Toxicity Studies

Toxicity assessments have revealed significant insights into the safety profile of 1-bromo-4-chloro-2-iodobenzene. In a study evaluating acute oral toxicity in rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg, with symptoms including tremors and weight loss observed at non-lethal doses . Additionally, inhalation studies indicated that exposure to high concentrations (≥14,000 mg/m³) resulted in severe physiological responses such as lethargy and respiratory distress .

Pharmacological Potential

Research has indicated that halogenated compounds like 1-bromo-4-chloro-2-iodobenzene may exhibit antifungal properties and can act as inhibitors in various biochemical pathways. For instance, compounds with similar halogen substituents have shown activity against calcium-activated chloride channels, suggesting potential therapeutic applications in neurology and oncology .

Case Studies

Several case studies have highlighted the compound's utility in drug development:

- Anticancer Activity : A study explored the structural modification of halogenated benzene derivatives for enhanced binding to cancer-related targets. The presence of bromine and iodine was found to increase binding affinity to certain proteins involved in tumor suppression .

- Agrochemical Applications : As an intermediate in the synthesis of agrochemicals, 1-bromo-4-chloro-2-iodobenzene has been utilized in developing herbicides and fungicides. Its effectiveness against specific plant pathogens has been documented, making it a valuable compound in agricultural chemistry .

Summary of Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | CHBrClI |

| Molecular Weight | 317.35 g/mol |

| LD50 (Oral, Rat) | ~2,700 mg/kg |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2 (Yes), CYP2C9 (Yes) |

| Antifungal Activity | Yes |

特性

IUPAC Name |

1-bromo-4-chloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJJKFAXAOCLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679548 | |

| Record name | 1-Bromo-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148836-41-3 | |

| Record name | 1-Bromo-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。